molecular formula C5H4N4O6 B12520955 2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione CAS No. 680881-03-2

2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12520955
CAS No.: 680881-03-2
M. Wt: 216.11 g/mol
InChI Key: RXSAXLVWIHPCED-UHFFFAOYSA-N
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Description

2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse chemical properties and applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. A common approach might include the nitration of a pyrimidine precursor followed by methylation. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include continuous flow reactors for better control over reaction conditions and improved safety, especially considering the handling of nitrated compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro groups or the pyrimidine ring.

    Reduction: Reduction reactions could convert nitro groups to amino groups, significantly changing the compound’s properties.

    Substitution: Various substitution reactions might be possible, where functional groups on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or organometallic compounds under specific conditions.

Major Products

The major products would depend on the type of reaction. For example, reduction might yield 2-Methyl-5,5-diaminopyrimidine-4,6(1H,5H)-dione, while substitution could produce various derivatives depending on the substituents introduced.

Scientific Research Applications

2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4,6-dinitropyrimidine: Similar structure but without the additional dione functionality.

    5,5-Dinitropyrimidine-4,6(1H,5H)-dione: Lacks the methyl group.

    2-Methyl-5-nitropyrimidine-4,6(1H,5H)-dione: Contains only one nitro group.

Uniqueness

2-Methyl-5,5-dinitropyrimidine-4,6(1H,5H)-dione’s unique combination of functional groups might confer distinct chemical reactivity and biological activity, making it valuable for specific applications where other compounds might not be as effective.

Properties

CAS No.

680881-03-2

Molecular Formula

C5H4N4O6

Molecular Weight

216.11 g/mol

IUPAC Name

2-methyl-5,5-dinitro-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C5H4N4O6/c1-2-6-3(10)5(8(12)13,9(14)15)4(11)7-2/h1H3,(H,6,7,10,11)

InChI Key

RXSAXLVWIHPCED-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C(=O)N1)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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